molecular formula C6H14N2O2 B2608144 Tert-butyl N-amino-N-(trideuteriomethyl)carbamate CAS No. 2361643-91-4

Tert-butyl N-amino-N-(trideuteriomethyl)carbamate

Cat. No. B2608144
CAS RN: 2361643-91-4
M. Wt: 149.208
InChI Key: IHMQNZFRFVYNDS-GKOSEXJESA-N
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Description

“Tert-butyl N-amino-N-(trideuteriomethyl)carbamate” is a type of tert-butyl carbamate . Tert-butyl carbamates, also known as Boc-protected amines, are widely used in organic synthesis, particularly in the protection of amines . They are stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Molecular Structure Analysis

The molecular formula of “Tert-butyl N-amino-N-(trideuteriomethyl)carbamate” is C6H14N2O2. Its molecular weight is 149.208.


Chemical Reactions Analysis

Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .

Scientific Research Applications

Boc-Protected Amines Synthesis

A significant application involves the synthesis of Boc-protected amines through a mild and efficient one-pot Curtius rearrangement. This process enables the formation of an acyl azide intermediate, which undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, leading to tert-butyl carbamate in high yields at low temperatures. This methodology is compatible with a wide range of substrates, offering access to protected amino acids (Lebel & Leogane, 2005).

Asymmetric Synthesis of Amines

Another research application focuses on using N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. These intermediates, prepared from enantiomerically pure tert-butanesulfinamide, are activated for the addition of various nucleophiles and serve as powerful chiral directing groups. This method efficiently synthesizes a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, and amino acids (Ellman, Owens, & Tang, 2002).

Novel Glycoconjugates Synthesis

Glycosylative transcarbamylation represents another innovative application, transforming tert-butyl carbamates into anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This reaction showcases tolerance to various protecting groups and facilitates the generation of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Photoredox-Catalyzed Amination

In recent developments, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported. This novel cascade pathway assembles a range of 3-aminochromones under mild conditions, demonstrating broad applications for constructing diverse amino pyrimidines (Wang et al., 2022).

Mechanism of Action

The mechanism of action of “Tert-butyl N-amino-N-(trideuteriomethyl)carbamate” involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Future Directions

The future directions of “Tert-butyl N-amino-N-(trideuteriomethyl)carbamate” could involve its use in the synthesis of more complex molecules. The development of safer and more efficient methods for the formation of Boc-protected amines and amino acids is a potential area of research .

properties

IUPAC Name

tert-butyl N-amino-N-(trideuteriomethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3/i4D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMQNZFRFVYNDS-GKOSEXJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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